6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride
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Overview
Description
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a chemical compound known for its unique structure and properties. It is an alkaloid that has been isolated from various plant sources, including the Mexican cereoid, Backebergia militaris
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates 3,4-dihydroisoquinoline derivatives, which are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions typically yield tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and dehydrating agents like phosphorus oxychloride .
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex isoquinolines and quinolizidines.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes involved in neurotransmission . This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the methyl group at the nitrogen atom.
3,4-Dimethoxy-β-phenethylamine: Another related compound that shares the dimethoxy substitution pattern but differs in its overall structure.
Uniqueness
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is unique due to its specific substitution pattern and the presence of the methyl group at the nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXLTDHDLUBZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC[NH2+]1)OC)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5784-74-7 (Parent) |
Source
|
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63283-42-1 |
Source
|
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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